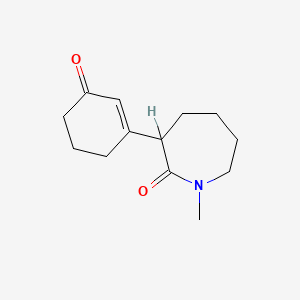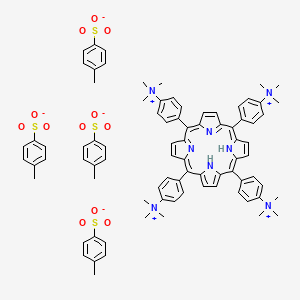
1-Naphthylmalononitrile
Overview
Description
1-Naphthylmalononitrile is an organic compound with the molecular formula C13H8N2. It is a yellow crystalline solid that belongs to the family of nitriles. This compound is known for its unique chemical properties and is commonly used in scientific research.
Preparation Methods
1-Naphthylmalononitrile can be synthesized through various synthetic routes. One common method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.
Chemical Reactions Analysis
1-Naphthylmalononitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Naphthylmalononitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthylmalononitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1-Naphthylmalononitrile can be compared with other similar compounds, such as malononitrile and its derivativesWhile both compounds share the nitrile functional group, this compound has a more complex structure due to the presence of the naphthalene ring .
Similar compounds include:
Malononitrile: A simpler nitrile compound used in organic synthesis.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A derivative of malononitrile used in the synthesis of heterocyclic compounds.
This compound’s uniqueness lies in its naphthalene ring, which imparts distinct chemical properties and reactivity compared to simpler nitrile compounds.
Properties
IUPAC Name |
2-naphthalen-1-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNLGSYUCZAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448030 | |
| Record name | 1-Naphthylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-09-2 | |
| Record name | 1-Naphthylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthylmalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Naphthylmalononitrile in the synthesis of near-infrared dyes?
A1: this compound serves as a key starting material in the synthesis of a novel type of naphthoquinone methide near-infrared dye. [, ] It reacts with p-N,N-dialkylaminoanilines in the presence of an oxidizing agent under alkaline conditions to form the desired dye molecules. [, ]
Q2: What are the advantageous optical properties of the dyes synthesized using this compound?
A2: Dyes synthesized using this compound exhibit strong absorption in the near-infrared region (722–761 nm in chloroform). [] This property makes them suitable for applications like diode-laser optical storage media. [] For example, a thin film of the dye 4-(4-diethylamino-2-methylphenylimino)-1, 4-dihydronaphthylidenemalononitrile showed a maximum absorption (λmax) at 785 nm and reflected 23.3% of incident light intensity at 830 nm. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


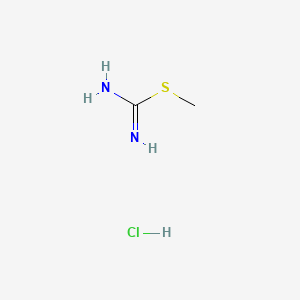
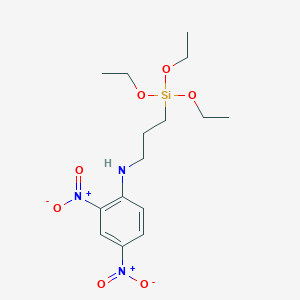
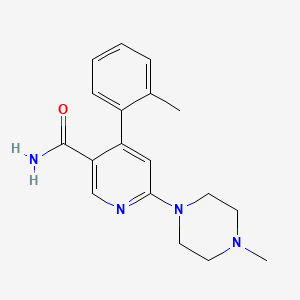

![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)


![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)


